Acetic acid;2,3-dimethoxyphenol
Description
Contextualization within Aromatic Ester Chemistry
Aromatic esters are a significant class of organic compounds characterized by an ester functional group attached to an aromatic ring. These compounds are fundamental synthons and are prevalent in many biologically active natural products, finding broad application in both pharmaceutical and industrial chemistry. iucr.org The synthesis of esters, known as esterification, is typically conducted under mild conditions, which makes it a suitable method for creating sensitive and complex molecules. iucr.org
2,3-Dimethoxyphenyl acetate (B1210297) fits within this class as an ester of acetic acid and 2,3-dimethoxyphenol (B146663). Its structure, featuring a phenyl ring substituted with two methoxy (B1213986) groups at the 2- and 3-positions, makes it a subject of interest. The electron-donating nature of the methoxy groups influences the reactivity of the aromatic ring, making it susceptible to electrophilic substitution reactions. wikipedia.org Like other esters, it can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol.
Overview of Research Significance in Synthetic Organic Chemistry
In synthetic organic chemistry, 2,3-dimethoxyphenyl acetate and its derivatives serve as versatile intermediates for the creation of more complex molecules. Aromatic esters with dimethoxy-substituted phenyl rings are used in the synthesis of various compounds. For instance, the related compound, ethyl 2-(2,3-dimethoxyphenyl)acetate, is an intermediate in the development of pharmaceuticals and heterocyclic compounds. The reactivity of the ester group, combined with the activating methoxy groups on the phenyl ring, allows for a range of chemical transformations.
Research has demonstrated the utility of dimethoxyphenyl structures in various synthetic pathways. For example, 2,3-dimethoxyphenylacetic acid, the hydrolyzed precursor to the acetate ester, is a known chemical entity used in further synthesis. sigmaaldrich.com The strategic placement of the methoxy groups can direct subsequent reactions, a principle widely used in the design of multi-step syntheses.
Historical Development of Related Dimethoxyphenyl Compounds in Chemical Research
The study of dimethoxyphenyl compounds is rooted in the broader history of aromatic chemistry. A foundational compound in this family is 1,2-dimethoxybenzene, commonly known as veratrole. wikipedia.org Veratrole itself is derived from pyrocatechol (B87986) and has been a key starting material in the synthesis of other aromatic compounds. wikipedia.orggoogle.com Historically, it has been used to synthesize molecules like veratraldehyde and other pharmaceutical intermediates. google.comgoogle.com
The biosynthesis of veratrole involves the methylation of guaiacol (B22219) (2-methoxyphenol), a process that has been identified in plants. nih.govnih.gov This natural pathway highlights the importance of methoxylation in creating diverse aromatic structures.
In the mid-20th century, research into dimethoxy-substituted phenethylamines, such as the 2,5-dimethoxy isomers, gained prominence. researchgate.netwikipedia.org The synthesis of compounds like 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM) was first reported in the scientific literature in the 1970s, although initial synthesis occurred earlier. researchgate.netnih.govacs.org These studies into structure-activity relationships, particularly substitutions on the phenyl ring, have provided a deep understanding of how methoxy groups influence molecular properties and have laid the groundwork for the synthesis of a wide array of specifically functionalized dimethoxyphenyl compounds. researchgate.net
Interactive Data Table: Properties of Related Compounds
This table summarizes key physical and chemical properties of compounds related to 2,3-dimethoxyphenyl acetate.
| Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| 2,3-Dimethoxyphenylacetic acid | (2,3-dimethoxyphenyl)acetic acid | C₁₀H₁₂O₄ | 196.20 | 90-53-9 sigmaaldrich.com |
| Ethyl 2-(2,3-dimethoxyphenyl)acetate | ethyl 2-(2,3-dimethoxyphenyl)acetate | C₁₂H₁₆O₄ | 224.26 | 27466-91-7 sigmaaldrich.com |
| Veratrole | 1,2-Dimethoxybenzene | C₈H₁₀O₂ | 138.17 | 91-16-7 wikipedia.org |
| Homoveratric acid | (3,4-dimethoxyphenyl)acetic acid | C₁₀H₁₂O₄ | 196.20 | 93-40-3 chemicalbook.com |
| Ethyl 3,4-dimethoxyphenylacetate | ethyl 2-(3,4-dimethoxyphenyl)acetate | C₁₂H₁₆O₄ | 224.25 | 18066-68-7 nist.govnih.gov |
| 2,5-Dimethoxyphenethylamine | 2-(2,5-dimethoxyphenyl)ethanamine | C₁₀H₁₅NO₂ | 181.24 | 3600-86-0 wikipedia.org |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
61599-20-0 |
|---|---|
Molecular Formula |
C10H14O5 |
Molecular Weight |
214.21 g/mol |
IUPAC Name |
acetic acid;2,3-dimethoxyphenol |
InChI |
InChI=1S/C8H10O3.C2H4O2/c1-10-7-5-3-4-6(9)8(7)11-2;1-2(3)4/h3-5,9H,1-2H3;1H3,(H,3,4) |
InChI Key |
NXSMKJXSHNZCTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.COC1=CC=CC(=C1OC)O |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Dimethoxyphenyl Acetate and Analogues
Direct Esterification Approaches
Direct esterification is a fundamental and widely used method for synthesizing esters. This typically involves the reaction of a phenol (B47542), in this case, 2,3-dimethoxyphenol (B146663), with a carboxylic acid or its derivative.
Condensation with Acetic Acid Derivatives
The most common method for preparing 2,3-dimethoxyphenyl acetate (B1210297) is through the condensation of 2,3-dimethoxyphenol with an acetic acid derivative. Acetic anhydride (B1165640) is a frequently used acetylating agent for this purpose. The reaction involves the nucleophilic attack of the hydroxyl group of the phenol on the carbonyl carbon of the anhydride. This process is often performed in the presence of a base or acid catalyst to enhance the reaction rate. rsc.orggoogle.com
Another effective acetylating agent is acetyl chloride. Its high reactivity often leads to faster reaction times compared to acetic anhydride. asianpubs.org The reaction between 2,3-dimethoxyphenol and acetyl chloride would proceed via a similar nucleophilic acyl substitution mechanism, yielding 2,3-dimethoxyphenyl acetate and hydrochloric acid as a byproduct.
In some instances, mixed anhydrides are used. For example, a mixture of formic acid and acetic anhydride can be used for the esterification of phenols, which can lead to the formation of both formate (B1220265) and acetate esters. researchgate.net The product distribution can be controlled by adjusting reaction conditions such as solvent and temperature. researchgate.net
Catalyst Systems in Ester Synthesis
Catalysts are pivotal in overcoming the activation energy of esterification, particularly for less reactive phenols. A wide array of catalyst systems has been developed to facilitate the acetylation of alcohols and phenols. asianpubs.orgmdpi.comnih.gov
Acid Catalysts: Strong protic acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid are traditionally used in Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol. google.com For the acetylation of phenols with acetic anhydride, solid acid catalysts are an environmentally friendly and easily separable option. semanticscholar.org These include heteropolyacids (HPAs) such as Preyssler, Wells-Dawsen, and Keggin-type HPAs, which have shown high efficiency. semanticscholar.org Other solid acids like ZSM-5-SO₃H have also been employed for the acylation of phenols under solvent-free conditions. nih.gov
Base Catalysts: Bases are commonly used to deprotonate the phenol, increasing its nucleophilicity, and to neutralize the acidic byproduct. Pyridine and triethylamine (B128534) are conventional choices. rsc.orgasianpubs.org 4-(Dimethylamino)pyridine (DMAP) is often used as a co-catalyst with acetic anhydride, significantly accelerating the reaction. mdpi.comnih.gov Milder bases like sodium bicarbonate have also been proven effective and offer a more environmentally benign alternative. mdpi.comresearchgate.net
The table below summarizes various catalyst systems used for the acetylation of phenols.
| Catalyst Type | Examples | Acetylating Agent | Conditions | Reference |
| Acid Catalysts | Heteropolyacids (Preyssler, Keggin), ZSM-5-SO₃H, ZnCl₂ | Acetic Anhydride, Acetyl Chloride | Solvent-free, Room Temperature | asianpubs.orgnih.govsemanticscholar.org |
| Base Catalysts | Pyridine, Triethylamine, DMAP, Sodium Bicarbonate | Acetic Anhydride | Various solvents (e.g., CCl₄), Room Temperature | rsc.orgmdpi.comnih.gov |
| Metal Salts | In(OTf)₃, Cu(OTf)₂, CoCl₂, Mg(ClO₄)₂ | Acetic Anhydride | Various | mdpi.com |
Nucleophilic Acyl Substitution Strategies
The synthesis of 2,3-dimethoxyphenyl acetate is fundamentally a nucleophilic acyl substitution reaction. This class of reaction involves a nucleophile attacking the carbonyl carbon of an acyl group, leading to the substitution of a leaving group. google.com In the context of synthesizing 2,3-dimethoxyphenyl acetate from 2,3-dimethoxyphenol and acetic anhydride, the phenolic oxygen acts as the nucleophile.
The general mechanism proceeds in two key steps:
Nucleophilic Addition: The lone pair of electrons on the oxygen atom of the 2,3-dimethoxyphenol's hydroxyl group attacks the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride). This breaks the C=O pi bond and forms a tetrahedral intermediate.
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, and a leaving group is expelled. In the case of acetic anhydride, the leaving group is an acetate ion. For acetyl chloride, it is a chloride ion.
Advanced Synthetic Routes
Beyond direct esterification, more complex synthetic methodologies can be employed to generate derivatives and analogues of 2,3-dimethoxyphenyl acetate. These routes are essential for building larger molecules that incorporate the dimethoxyphenyl moiety.
Cycloaddition Reactions in Derivative Synthesis
Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic molecules. iucr.orgchemrxiv.org While not a direct route to 2,3-dimethoxyphenyl acetate itself, these reactions can be used to synthesize complex structures containing a dimethoxyphenyl group. For example, the Diels-Alder reaction, a [4+2] cycloaddition, can involve dienes and dienophiles that are functionalized with dimethoxybenzene rings.
A study on the cycloaddition of 3,4-dimethoxyfuran (B14600879) with various dienophiles, such as maleic anhydride, resulted in the formation of exo- and endo-adducts. mdpi.com Although this example uses a furan (B31954) ring, it demonstrates the principle of using a dimethoxy-substituted cyclic system in cycloaddition to build complex polycyclic frameworks. Another example is the [4+3] cycloaddition of 9,10-dimethoxyanthracene (B1606964) with tetrabromoacetone, which yields complex propanoanthracenone structures. rsc.org These methods highlight how the dimethoxyphenyl unit can be integrated into intricate molecular architectures.
Multi-step Reaction Pathways for Complex Dimethoxyphenyl-Containing Structures
The dimethoxyphenyl group is a structural feature in various biologically active molecules. The synthesis of these complex structures often requires multi-step reaction sequences. Retrosynthetic analysis is a key strategy for planning these syntheses, where the target molecule is conceptually broken down into simpler, commercially available starting materials.
An example of a multi-step synthesis is the creation of 1Z,5Z-diene compounds containing a 3,4-dimethoxyphenyl fragment. This was achieved through a titanium-catalyzed intermolecular homo-cyclomagnesiation of 4-(buta-2,3-dien-1-yl)-1,2-dimethoxybenzene, followed by acid hydrolysis, yielding the target diene in 74% yield. mdpi.com Similarly, a cross-cyclomagnesiation with another allene (B1206475) produced a different complex diene in 68% yield. mdpi.com
Another relevant multi-step synthesis involves the Knoevenagel condensation of 2,3-dimethoxybenzaldehyde (B126229) with 2-methoxyethyl cyanoacetate, catalyzed by piperidine, to form 2-methoxyethyl 2,3-dimethoxyphenylcyanoacrylate with an 84% yield. This acrylate (B77674) monomer can then be used in polymerization reactions. Furthermore, complex indole-trimethoxyphenyl conjugates have been synthesized through multi-step pathways involving the reaction of potassium 2-(1H-indol-3-yl)-2-oxoacetate with 3,4,5-trimethoxyphenylacetic acid in acetic anhydride.
The following table provides examples of advanced synthetic routes for creating complex molecules containing a dimethoxyphenyl moiety.
| Reaction Type | Reactants | Product | Yield | Reference |
| Ti-catalyzed cyclomagnesiation | 4-(buta-2,3-dien-1-yl)-1,2-dimethoxybenzene | (2Z,6Z)-1,8-bis(3,4-dimethoxyphenyl)octa-2,6-diene | 74% | mdpi.com |
| Knoevenagel Condensation | 2,3-Dimethoxybenzaldehyde, 2-Methoxyethyl cyanoacetate | 2-Methoxyethyl 2,3-dimethoxyphenylcyanoacrylate | 84% | |
| [4+3] Cycloaddition | 9,10-Dimethoxyanthracene, Tetrabromoacetone | 9,10-Dimethoxy-9,10-propanoanthracen-12-ones | Not specified | rsc.org |
| Condensation | Potassium 2-(1H-indol-3-yl)-2-oxoacetate, 3,4,5-Trimethoxyphenylacetic acid | 3-(1-Acetyl-1H-indol-3-yl)-4-(3,4,5-trimethoxyphenyl)furan-2,5-dione | Not specified |
Green Chemistry Principles in 2,3-Dimethoxyphenyl Acetate Synthesis
The application of green chemistry principles to the synthesis of fine chemicals and pharmaceutical intermediates is a paramount goal in modern organic chemistry, aiming to reduce environmental impact and enhance process safety and efficiency. While specific literature detailing green synthetic routes exclusively for 2,3-dimethoxyphenyl acetate is limited, a wealth of research on the green acylation and acetylation of analogous phenolic compounds provides a clear and applicable framework. These methodologies focus on replacing hazardous reagents, minimizing waste, reducing energy consumption, and utilizing renewable resources and catalysts.
Key strategies for the green synthesis of phenolic esters like 2,3-dimethoxyphenyl acetate include the use of solvent-free reaction conditions, alternative energy sources such as microwave irradiation, and the application of benign, recyclable catalysts.
Catalyst-Free and Solvent-Free Acetylation
One of the most effective green chemistry strategies is the elimination of solvents and catalysts altogether. Traditional acetylation of phenols often involves toxic and volatile solvents and corrosive catalysts. Recent studies have demonstrated that the direct reaction of phenols and alcohols with acetic anhydride under solvent- and catalyst-free conditions can produce the corresponding esters in high yields. mdpi.com This approach dramatically simplifies product isolation and purification, as it circumvents the need for removing a solvent and a catalyst, thereby preventing significant waste generation. mdpi.com The reaction is typically conducted by heating a mixture of the phenolic substrate and the acetylating agent. mdpi.com
To further enhance energy efficiency, this method can be paired with microwave irradiation. Microwave-assisted organic synthesis provides rapid and uniform heating, often leading to dramatic reductions in reaction times, increased yields, and higher product purity compared to conventional heating methods. acs.orgyoutube.com A catalyst-free, microwave-assisted method using neat acetic anhydride—itself considered a greener solvent alternative—has been successfully applied to a wide range of phenols, achieving excellent yields in minutes rather than hours. acs.org This approach is highly suitable for the green synthesis of 2,3-dimethoxyphenyl acetate.
Application of Benign and Recyclable Catalysts
When a catalyst is necessary to achieve desired reactivity or selectivity, green principles dictate the use of non-toxic, inexpensive, and recyclable options over hazardous and stoichiometric ones.
Simple Inorganic Carbonates: Mild inorganic bases like dried sodium bicarbonate have been proven to be facile, mild, and efficient catalysts for the acetylation of phenols and alcohols with acetic anhydride at room temperature. mdpi.com These catalysts are inexpensive, easy to handle, and environmentally benign compared to traditionally used organic bases like pyridine, which is toxic and difficult to remove. mdpi.comrsc.org
Deep Eutectic Solvents (DES): Novel catalytic systems such as deep eutectic solvents (DES) represent a promising frontier in green chemistry. A DES formed from choline (B1196258) chloride and zinc chloride has been shown to be a highly efficient and recyclable catalyst for the acylation of sterically hindered phenols. rsc.org This method proceeds under mild conditions and the catalyst can be reused multiple times without a significant loss of activity, aligning with the principles of waste reduction and catalyst recovery. rsc.org
Biocatalysis: Enzymes offer unparalleled selectivity under extremely mild conditions. Lipases, such as Lipase B from Candida antarctica (CaLB), are widely used for the regioselective acylation of complex molecules, including flavonoids and other polyphenols. nih.gov An enzymatic approach to the synthesis of 2,3-dimethoxyphenyl acetate would involve reacting 2,3-dimethoxyphenol with an acyl donor like vinyl acetate in an organic solvent at or near room temperature. nih.govnih.gov This method is highly specific, avoids the formation of unwanted byproducts, and operates under the mildest possible conditions, making it a superior green alternative.
The following table summarizes and compares various green catalytic approaches applicable to the synthesis of phenolic acetates, serving as models for 2,3-dimethoxyphenyl acetate production.
Table 1: Comparison of Green Catalytic Methods for Phenol Acetylation
| Catalytic System | Example Substrate | Acylating Agent | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Catalyst-Free | 4-Nitrophenol | Acetic Anhydride | None | 60 °C, 10 min | 98% | mdpi.com |
| Microwave (Catalyst-Free) | 4-(Benzyloxy)phenol | Acetic Anhydride | None (Neat) | 140 °C, 5 min | 99% | acs.org |
| Sodium Bicarbonate | 4-Nitrobenzyl alcohol | Acetic Anhydride | Toluene | Room Temp, 1.5 h | 99% | mdpi.com |
| Deep Eutectic Solvent | 1-Phenylethanol | Propionic Anhydride | None | Room Temp, 30 min | 98% | rsc.org |
| Lipase (BCL) | (S)-2-Octanol | Vinyl Acetate | Cyclohexane | Not specified | High | nih.gov |
Energy Efficiency through Microwave-Assisted Synthesis
As highlighted, microwave irradiation is a cornerstone of green synthesis. youtube.com Its ability to rapidly heat polar molecules directly and efficiently circumvents the slow and inefficient heat transfer of conventional methods, drastically cutting down on energy use and reaction times. youtube.comnih.gov The following table illustrates the profound impact of switching from conventional heating to microwave irradiation for a representative acylation reaction.
Table 2: Conventional vs. Microwave Heating in Acylation
| Method | Substrate | Reagents | Time | Yield | Reference |
|---|---|---|---|---|---|
| Conventional Heating | Arylhydrazonopropanals | Acetoacetanilide, DBU | 2 hours | >90% | nih.gov |
| Microwave Irradiation | Arylhydrazonopropanals | Acetoacetanilide, DBU | 3 minutes | >90% | nih.gov |
By integrating these established green principles—such as performing the reaction of 2,3-dimethoxyphenol with acetic anhydride under solvent-free, catalyst-free, and microwave-assisted conditions—a highly efficient, economical, and environmentally sustainable synthesis for 2,3-dimethoxyphenyl acetate can be readily developed.
Chemical Reactivity and Transformation Pathways of 2,3 Dimethoxyphenyl Acetate
Ester Hydrolysis Mechanisms
Ester hydrolysis is a fundamental reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This transformation can be catalyzed by either acid or base.
Under acidic conditions, the hydrolysis of 2,3-dimethoxyphenyl acetate (B1210297) is a reversible process that results in the formation of acetic acid and 2,3-dimethoxyphenol (B146663). nih.gov The reaction is typically carried out by heating the ester in the presence of a dilute mineral acid, such as hydrochloric or sulfuric acid, which also provides the necessary water for the reaction. nih.gov
The mechanism proceeds through several key steps:
Protonation: The carbonyl oxygen of the ester is protonated by a hydronium ion (H₃O⁺), which increases the electrophilicity of the carbonyl carbon. nih.govresearchgate.net
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. nih.gov
Proton Transfer: A proton is transferred from the newly added hydroxyl group to the oxygen of the original alkoxy group (-OAr). This converts the alkoxy group into a better leaving group (an alcohol).
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the 2,3-dimethoxyphenol molecule. researchgate.net
Deprotonation: The protonated carboxylic acid product is deprotonated by a water molecule, regenerating the acid catalyst (H₃O⁺) and yielding the final acetic acid product. nih.gov
Because the reaction is in equilibrium, a large excess of water is used to drive the reaction towards the products. nih.gov
Base-mediated hydrolysis, also known as saponification, is an irreversible reaction that converts 2,3-dimethoxyphenyl acetate into a carboxylate salt (acetate) and 2,3-dimethoxyphenol. researchgate.net The irreversibility of this process ensures that the reaction goes to completion, making it a more effective method for hydrolysis than the acid-catalyzed counterpart.
The mechanism involves the following steps:
Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate with a negative charge on the oxygen. nih.gov This process is generally considered a bimolecular acyl-oxygen fission (BAc2) mechanism. nih.gov
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 2,3-dimethoxyphenoxide ion as the leaving group.
Acid-Base Reaction: The newly formed acetic acid is a weak acid, and the 2,3-dimethoxyphenoxide ion is a relatively strong base. An immediate proton transfer occurs, where the phenoxide deprotonates the carboxylic acid to form the highly stable carboxylate anion (acetate) and 2,3-dimethoxyphenol. researchgate.net This final, irreversible acid-base step drives the entire reaction to completion. researchgate.net
The kinetics of base-catalyzed hydrolysis for various phenyl esters have been shown to follow the Hammett relationship, indicating that the reaction rate is sensitive to the electronic effects of substituents on the aromatic ring. researchgate.net
Oxidation Reactions and Product Characterization
Direct oxidation studies on 2,3-dimethoxyphenyl acetate are not extensively documented. However, the oxidation of its parent phenol (B47542), guaiacol (B22219) (2-methoxyphenol), provides insight into the potential oxidative pathways. The phenolic hydroxyl group is a primary site for oxidation.
Enzymatic oxidation of guaiacol, for instance by peroxidases like lignin (B12514952) peroxidase in the presence of hydrogen peroxide, is a well-studied reaction. libretexts.orgmasterorganicchemistry.com This process involves the generation of a phenoxy radical, which can then undergo coupling reactions. A common product identified from the peroxidase-catalyzed oxidation of guaiacol is tetraguaiacol, formed by the coupling of four guaiacol units. libretexts.orgmasterorganicchemistry.com The reaction proceeds via Michaelis-Menten kinetics and can be influenced by other molecules like veratryl alcohol, which can act as a mediator. libretexts.org
Given these findings, it is plausible that the oxidation of 2,3-dimethoxyphenyl acetate would first require its hydrolysis to 2,3-dimethoxyphenol, which would then be susceptible to oxidation. The resulting products would likely be oligomers or polymers formed through the coupling of phenoxy radicals. Characterization of such products would typically involve techniques like mass spectrometry and NMR spectroscopy to elucidate the complex structures.
Nucleophilic Substitution Reactions at the Acetate Moiety
The carbonyl carbon of the acetate group in 2,3-dimethoxyphenyl acetate is electrophilic and can be attacked by various nucleophiles, leading to substitution reactions. These reactions proceed via a nucleophilic acyl substitution mechanism, where the 2,3-dimethoxyphenoxide ion serves as the leaving group.
A common example is aminolysis , the reaction with an amine. Studies on related phenolic acetates have shown that they react with amines, such as n-butylamine, to cleave the ester bond and form an amide. researchgate.net In the case of 2,3-dimethoxyphenyl acetate, reaction with an amine (R-NH₂) would yield N-alkyl/aryl acetamide (B32628) and 2,3-dimethoxyphenol.
Another significant reaction is transesterification , where one alkoxy group is exchanged for another. This can be catalyzed by either acid or base. For example, reacting 2,3-dimethoxyphenyl acetate with another alcohol (R-OH) in the presence of a catalyst would establish an equilibrium with the new ester (R-acetate) and 2,3-dimethoxyphenol.
Electrophilic Aromatic Substitution Reactions on the Dimethoxyphenyl Ring
The benzene (B151609) ring of 2,3-dimethoxyphenyl acetate is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: two methoxy (B1213986) (-OCH₃) groups and one acetoxy (-OCOCH₃) group. All three are ortho-, para-directors. khanacademy.orgrsc.org
The directing effects of the substituents must be considered to predict the position of substitution:
Acetoxy group at C1: Directs to positions C2 (blocked), C6 (ortho), and C4 (para).
Methoxy group at C2: Directs to positions C1 (blocked), C3 (blocked), and C6 (para).
Methoxy group at C3: Directs to positions C2 (blocked), C4 (ortho), and C5 (para).
The directing effects are reinforcing towards position C6 and C4, and also activate position C5. The methoxy groups are strong activators, more so than the acetoxy group. sigmaaldrich.cn Therefore, their influence is dominant. The most probable sites for electrophilic attack are C4, C5, and C6. When multiple positions are activated, a mixture of products can often be expected. Steric hindrance may play a role in favoring substitution at the less crowded positions.
For example, in a reaction like nitration (using HNO₃/H₂SO₄) or halogenation (e.g., with Br₂ in a suitable solvent), the electrophile (NO₂⁺ or Br⁺) would preferentially add to one of these activated positions. Studies on the chlorination of other substituted aryl acetates show that the reaction proceeds, though complex product mixtures can arise. pressbooks.pub
Rearrangement Reactions of Dimethoxyphenyl Acetates
Phenolic esters like 2,3-dimethoxyphenyl acetate are known to undergo rearrangement reactions, with the Fries rearrangement being the most prominent.
The Fries rearrangement is an acid-catalyzed intramolecular reaction that converts a phenolic ester into a mixture of ortho- and para-hydroxy aryl ketones. libretexts.org The reaction is typically catalyzed by Lewis acids, such as aluminum chloride (AlCl₃).
The widely accepted mechanism involves the following steps: libretexts.org
Complexation: The Lewis acid coordinates to the carbonyl oxygen of the acetate group.
Formation of Acylium Ion: This coordination polarizes the ester bond, leading to the departure of the aluminum complex of the phenoxide and the formation of a free acylium carbocation (CH₃CO⁺).
Electrophilic Aromatic Substitution: The acylium ion then acts as an electrophile and attacks the activated aromatic ring at the ortho or para positions, followed by a loss of a proton to restore aromaticity. libretexts.org
Hydrolysis: Subsequent workup with water hydrolyzes the aluminum-phenoxide complex to liberate the final hydroxy acetophenone (B1666503) product.
The ratio of the ortho to para product is influenced by reaction conditions. libretexts.org Lower temperatures tend to favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer. The choice of solvent also plays a role; non-polar solvents often favor the ortho product. libretexts.org For 2,3-dimethoxyphenyl acetate, the rearrangement would lead to the formation of 4-acetyl-2,3-dimethoxyphenol and/or 6-acetyl-2,3-dimethoxyphenol.
A photochemical variant, the photo-Fries rearrangement , can also occur, proceeding through a radical mechanism to yield similar products. libretexts.org
Derivatization Strategies for Functional Group Transformations
The chemical structure of 2,3-dimethoxyphenyl acetate offers several avenues for derivatization, primarily targeting the ester functional group and the aromatic ring. These transformations allow for the synthesis of a variety of derivatives with modified properties and potential applications in different fields of chemical research. Key strategies for its functional group transformation include hydrolysis, reduction, amidation, and electrophilic aromatic substitution, among others.
Ester Group Transformations
The acetate group is a versatile handle for a range of chemical modifications.
Hydrolysis: The ester linkage in 2,3-dimethoxyphenyl acetate can be readily cleaved through hydrolysis to yield 2,3-dimethoxyphenol and acetic acid. This reaction can be catalyzed by either acids or bases. For instance, ethyl 2-(2,3-dimethoxyphenyl)acetate, a closely related compound, undergoes hydrolysis to produce 2-(2,3-dimethoxyphenyl)acetic acid and ethanol (B145695) when treated with a strong acid like hydrochloric acid or a strong base such as sodium hydroxide under reflux conditions quora.com. This suggests a similar reactivity for 2,3-dimethoxyphenyl acetate.
Reduction: The ester functionality can be reduced to an alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols quora.comlibretexts.orgmasterorganicchemistry.com. In the case of ethyl 2-(2,3-dimethoxyphenyl)acetate, reduction with LiAlH₄ yields 2-(2,3-dimethoxyphenyl)ethanol (B170040) quora.com. Sodium borohydride (B1222165) (NaBH₄) is generally less reactive towards esters but can be effective under specific conditions quora.com.
Amidation: The conversion of the ester to an amide can be achieved by reaction with an amine. This transformation often requires a catalyst or the conversion of the ester to a more reactive intermediate. While direct amidation of esters can be challenging, methods using boron-based reagents like B(OCH₂CF₃)₃ have been shown to be effective for the direct amidation of a wide range of carboxylic acids and esters with amines acs.org. This approach offers a potentially straightforward route to novel amide derivatives of 2,3-dimethoxyphenol.
Transesterification: This process involves the exchange of the acetyl group with another acyl group or the phenolic portion with another alcohol. Transesterification can be catalyzed by acids or bases and is also amenable to enzymatic catalysis, which can offer higher selectivity and milder reaction conditions researchgate.netnih.gov. This strategy allows for the synthesis of a diverse range of esters from 2,3-dimethoxyphenol.
Interactive Data Table: Derivatization Reactions of the Ester Group in 2,3-Dimethoxyphenyl Acetate Analogs
| Reaction Type | Substrate | Reagents and Conditions | Major Product(s) | Reference(s) |
| Hydrolysis | Ethyl 2-(2,3-dimethoxyphenyl)acetate | HCl or NaOH, reflux | 2-(2,3-Dimethoxyphenyl)acetic acid, Ethanol | quora.com |
| Reduction | Ethyl 2-(2,3-dimethoxyphenyl)acetate | Lithium aluminum hydride (LiAlH₄) | 2-(2,3-Dimethoxyphenyl)ethanol | quora.com |
| Amidation | General Esters/Carboxylic Acids | Amine, B(OCH₂CF₃)₃, MeCN | N-substituted amide | acs.org |
| Transesterification | General Esters | Alcohol, Acid or Base Catalyst | New Ester, Original Alcohol | researchgate.netnih.gov |
Aromatic Ring Transformations
The electron-donating nature of the two methoxy groups activates the benzene ring towards electrophilic aromatic substitution.
Fries Rearrangement: Phenolic esters, such as 2,3-dimethoxyphenyl acetate, can undergo Fries rearrangement when heated with a Lewis acid catalyst like aluminum chloride (AlCl₃) youtube.comrsc.org. This reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, typically yielding a mixture of ortho and para hydroxyacetophenone derivatives. For 3,5-dimethoxyphenyl acetate, the Fries rearrangement has been studied, indicating that this is a viable pathway for the 2,3-isomer as well, which would lead to the formation of substituted dihydroxyacetophenones youtube.comrsc.org. The ratio of ortho to para products is influenced by factors such as temperature and the solvent used youtube.comrsc.org.
Electrophilic Aromatic Substitution:
Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using a nitrating agent, typically a mixture of nitric acid and sulfuric acid rsc.org. The two methoxy groups are ortho, para-directing and activating, meaning the incoming nitro group would be directed to the positions ortho or para to them researchgate.net. In the case of 2,3-dimethoxynaphthalene, nitration leads to several mono- and dinitro-products, highlighting the multiple possible outcomes of such reactions on activated aromatic systems rsc.org.
Halogenation: The substitution of a hydrogen atom on the aromatic ring with a halogen (e.g., chlorine, bromine) can be accomplished using a halogenating agent in the presence of a Lewis acid catalyst rsc.org. Similar to nitration, the methoxy groups will direct the incoming halogen to the activated positions on the ring. Studies on the chlorination of other aryl acetates have shown that the reaction can sometimes proceed via "abnormal" paths, including attack at an activated 'ipso'-position rsc.org.
Friedel-Crafts Reactions: Friedel-Crafts acylation or alkylation allows for the introduction of acyl or alkyl groups onto the aromatic ring wikipedia.orglibretexts.org. These reactions are catalyzed by a strong Lewis acid, such as aluminum chloride. For dimethoxybenzenes, these reactions proceed on the activated ring, though the specific substitution pattern would depend on the steric and electronic influences of the existing substituents researchgate.net.
Interactive Data Table: Aromatic Ring Transformations for Dimethoxyphenyl Analogs
| Reaction Type | Substrate | Reagents and Conditions | Major Product(s) | Reference(s) |
| Fries Rearrangement | 3,5-Dimethoxyphenyl acetate | Lewis Acid (e.g., AlCl₃), heat | Ortho- and Para-hydroxyacetophenone derivatives | youtube.comrsc.org |
| Nitration | 2,3-Dimethoxynaphthalene | HNO₃, H₂SO₄ | Mono- and dinitro-2,3-dimethoxynaphthalenes | rsc.org |
| Chlorination | 4-Methylphenyl acetate | Cl₂, Acetic acid | Chlorinated 4-methylphenyl acetate derivatives | rsc.org |
| Friedel-Crafts Acylation | 1,3-Dimethoxybenzene | 3-Ethoxypropionic acid, PPA, 40°C | 2',4'-Dimethoxy-3-ethoxypropiophenone | researchgate.net |
Spectroscopic and Structural Elucidation of 2,3 Dimethoxyphenyl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and correlations, the precise arrangement of atoms in 2,3-dimethoxyphenyl acetate (B1210297) can be determined.
Proton (¹H) NMR Spectral Analysis
In the ¹H NMR spectrum of 2,3-dimethoxyphenyl acetate, distinct signals corresponding to the acetate methyl protons, the two methoxy (B1213986) group protons, and the three aromatic protons are expected. The aromatic region typically displays a complex splitting pattern due to the coupling between adjacent protons.
Acetate Protons (-OCOCH₃): A sharp singlet is anticipated for the three equivalent protons of the acetyl group, typically appearing in the downfield region around δ 2.2-2.3 ppm.
Methoxy Protons (-OCH₃): Two distinct singlets are expected for the two non-equivalent methoxy groups on the aromatic ring. These signals would likely appear in the range of δ 3.8-3.9 ppm.
Aromatic Protons (Ar-H): The three protons on the benzene (B151609) ring will exhibit characteristic shifts and couplings. The proton at C4 (para to one methoxy and meta to the other) and the proton at C6 (ortho to one methoxy) would be the most downfield, while the proton at C5 (meta to both methoxy groups) would be the most upfield of the aromatic signals. The expected chemical shifts would be in the range of δ 6.8-7.2 ppm, with coupling constants (J) reflecting their ortho and meta relationships.
Table 1: Predicted ¹H NMR Data for 2,3-Dimethoxyphenyl Acetate
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Acetyl CH₃ | ~2.25 | Singlet |
| Methoxy OCH₃ | ~3.85 | Singlet |
| Methoxy OCH₃ | ~3.88 | Singlet |
Carbon-13 (¹³C) NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of 2,3-dimethoxyphenyl acetate is expected to show ten distinct signals, corresponding to each unique carbon atom in the molecule. libretexts.org The chemical shifts provide information about the electronic environment of each carbon. libretexts.org
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and will appear significantly downfield, typically in the range of δ 168-171 ppm. libretexts.org
Aromatic Carbons (Ar-C): The six aromatic carbons will resonate in the region of δ 110-155 ppm. The carbons directly attached to the oxygen atoms (C1, C2, and C3) will be the most downfield in this region.
Methoxy Carbons (-OCH₃): The two methoxy carbons will have signals in the δ 55-60 ppm range.
Acetyl Carbon (-COCH₃): The methyl carbon of the acetate group will be the most upfield signal, appearing around δ 20-22 ppm. libretexts.org
Table 2: Predicted ¹³C NMR Data for 2,3-Dimethoxyphenyl Acetate
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Acetyl C H₃ | ~21.0 |
| Methoxy OC H₃ | ~56.0, ~60.0 |
| Aromatic C -H | ~110-125 |
| Aromatic C -O | ~140-155 |
Two-Dimensional NMR Techniques for Structural Confirmation
Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguous assignment of the ¹H and ¹³C signals.
COSY: A COSY spectrum would reveal correlations between coupled protons. For 2,3-dimethoxyphenyl acetate, this would primarily show the coupling network among the three adjacent aromatic protons, confirming their relative positions on the ring.
HSQC: An HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. This would definitively link the ¹H signals of the methyl, methoxy, and aromatic protons to their corresponding carbon signals in the ¹³C spectrum.
Infrared (IR) Spectroscopy for Vibrational Mode Assignment
The IR spectrum of 2,3-dimethoxyphenyl acetate is characterized by absorptions corresponding to the various functional groups present in the molecule. msu.edu Vibrational motions such as stretching and bending give rise to these characteristic bands. libretexts.org
C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1760-1740 cm⁻¹.
C-O Stretching: Two distinct C-O stretching vibrations are anticipated. The aryl-ester C-O stretch typically appears around 1250-1150 cm⁻¹, and the acetyl C-O stretch is found near 1100-1000 cm⁻¹.
Aromatic C=C Stretching: Medium to weak absorptions from the stretching of the carbon-carbon double bonds in the aromatic ring are expected in the 1600-1450 cm⁻¹ region.
C-H Stretching: The sp² C-H stretching of the aromatic ring will produce signals just above 3000 cm⁻¹, while the sp³ C-H stretching of the methyl and methoxy groups will appear just below 3000 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for 2,3-Dimethoxyphenyl Acetate
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |
| Aliphatic C-H Stretch | 3000-2850 | Medium |
| Ester C=O Stretch | 1760-1740 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium-Weak |
| Aryl-O-C Stretch | 1250-1150 | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structural elucidation. For 2,3-dimethoxyphenyl acetate (C₁₀H₁₂O₃), the molecular weight is 196.20 g/mol .
In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 196. Key fragmentation pathways would likely include:
Loss of ketene (B1206846): A prominent fragmentation pathway for aryl acetates is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) from the molecular ion, leading to a fragment ion corresponding to 2,3-dimethoxyphenol (B146663) at m/z 154. researchgate.net
Loss of the acetyl group: Cleavage of the ester bond can result in the loss of the acetyl radical (•COCH₃, 43 Da), yielding a fragment at m/z 153.
Formation of the acylium ion: A peak at m/z 43, corresponding to the stable acetyl cation ([CH₃CO]⁺), is expected to be a major peak in the spectrum.
Loss of a methyl group: Fragmentation can also occur via the loss of a methyl radical (•CH₃, 15 Da) from one of the methoxy groups, resulting in an ion at m/z 181.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. shu.ac.uk The spectrum of 2,3-dimethoxyphenyl acetate is dominated by electronic transitions within the substituted benzene ring. libretexts.org
The primary absorptions are due to π → π* transitions of the aromatic system. libretexts.org The presence of the oxygen-containing substituents (two methoxy groups and the acetate group) act as auxochromes, which can shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity compared to unsubstituted benzene. learnbin.net
Two main absorption bands are typically observed for substituted benzenes:
E-band (Ethylenic): A strong absorption band, analogous to the E2 band in benzene, is expected around 200-230 nm.
B-band (Benzenoid): A weaker, more structured band, analogous to the B band in benzene, is expected at longer wavelengths, typically around 260-280 nm. learnbin.net
The n → π* transition of the carbonyl group in the acetate is also possible but is often weak and may be obscured by the much stronger π → π* transitions of the aromatic ring. libretexts.org
X-ray Diffraction Studies of Crystalline Derivatives
Comprehensive searches for X-ray diffraction data on crystalline derivatives of 2,3-dimethoxyphenyl acetate did not yield specific crystallographic studies for this compound. While research on related but structurally distinct dimethoxyphenyl acetate derivatives exists, no published X-ray diffraction data was found for 2,3-dimethoxyphenyl acetate itself.
Consequently, a data table detailing crystallographic parameters such as crystal system, space group, and unit cell dimensions for 2,3-dimethoxyphenyl acetate cannot be provided at this time. Further experimental research would be required to determine its solid-state structure through single-crystal X-ray diffraction analysis.
Analytical Methodologies for 2,3 Dimethoxyphenyl Acetate
Chromatographic Separations
Chromatography serves as a cornerstone for separating the individual components of a mixture. In the context of 2,3-dimethoxyphenyl acetate (B1210297), several chromatographic methods are regularly implemented.
High-Performance Liquid Chromatography (HPLC) stands out as a highly effective method for ascertaining the purity and quantifying the concentration of 2,3-dimethoxyphenyl acetate in a given sample. This technique is renowned for its high resolution and sensitivity. In a standard HPLC procedure, a liquid mobile phase transports the sample through a column packed with a solid stationary phase. The separation of the components is achieved based on their differential partitioning between these two phases.
For the analysis of 2,3-dimethoxyphenyl acetate, reversed-phase HPLC is the most common approach. This involves a nonpolar stationary phase, such as C18, and a polar mobile phase, typically a mixture of solvents like methanol (B129727) and water or acetonitrile (B52724) and water. sielc.com The retention time, which is the duration it takes for the analyte to travel through the column, is a critical parameter for its identification. Quantification is accomplished by comparing the peak area of the analyte with that of a known standard.
Table 1: Illustrative HPLC Conditions for 2,3-Dimethoxyphenyl Acetate Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile, water, and phosphoric acid sielc.com |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm nih.gov |
| Injection Volume | 20 µL |
| Temperature | 25 °C |
Gas Chromatography (GC) is exceptionally well-suited for the analysis of volatile and thermally stable compounds such as 2,3-dimethoxyphenyl acetate. In the GC process, the sample is vaporized and introduced into a gaseous mobile phase, known as the carrier gas, which then guides it through a column containing a stationary phase. The separation is based on the compound's volatility and its interaction with the stationary phase.
GC is frequently employed to evaluate the purity of 2,3-dimethoxyphenyl acetate and to identify any volatile impurities. A Flame Ionization Detector (FID) is commonly utilized due to its high sensitivity to organic compounds. For more in-depth structural information, GC can be coupled with mass spectrometry (GC-MS), which facilitates the identification of unknown components within the sample.
Table 2: Representative GC Parameters for Purity Assessment of 2,3-Dimethoxyphenyl Acetate
| Parameter | Condition |
|---|---|
| Column | Capillary column (e.g., HP-5) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temperature of 100 °C, ramped to 280 °C at 10 °C/min |
| Detector | Flame Ionization Detector (FID) at 300 °C |
Thin-Layer Chromatography (TLC) is a straightforward, swift, and economical technique frequently used to monitor the progression of chemical reactions that involve 2,3-dimethoxyphenyl acetate and for the initial screening of samples. libretexts.orgchemistryhall.com In this method, a thin layer of an adsorbent material like silica (B1680970) gel is applied to a flat support, such as a glass plate. chemistryhall.com
A minuscule spot of the sample is applied to the plate, which is subsequently placed in a sealed chamber containing a solvent system (eluent). chemistryhall.com As the eluent ascends the plate via capillary action, the components of the sample mixture separate based on their differing adsorption to the stationary phase and their solubility in the mobile phase. chemistryhall.com The positions of the separated spots are then visualized, often with the aid of UV light, and the retention factor (Rf) value is calculated to assist in identification. libretexts.orgyoutube.com This is particularly useful to observe the disappearance of a starting material and the appearance of a new product spot. libretexts.org
While 2,3-dimethoxyphenyl acetate is not a chiral molecule itself, its derivatives can be. For the analysis of enantiomeric mixtures of these derivatives, chiral separation techniques are indispensable. Chiral chromatography, a specialized application of HPLC or GC, utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, thereby enabling their separation. researchgate.netrsc.orgmdpi.com This is of paramount importance in pharmaceutical and biological research, where the chirality of a molecule can have a profound impact on its biological activity. mdpi.com
Spectroscopic Detection Methods in Analytical Protocols
Spectroscopic methods are crucial for the structural elucidation and quantification of 2,3-dimethoxyphenyl acetate. nih.gov These techniques are frequently combined with chromatographic separations to provide a comprehensive analysis. nih.gov
Commonly employed spectroscopic methods include:
Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique measures the absorption of light in the ultraviolet and visible regions and is often used as a detector in HPLC. nih.gov
Infrared (IR) Spectroscopy : IR spectroscopy provides valuable information about the functional groups present within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR provide detailed insights into the molecular structure of the compound. nih.gov
Mass Spectrometry (MS) : Particularly when coupled with GC or HPLC, MS provides information on the molecular weight and fragmentation pattern, which is instrumental in the definitive identification of the compound. nih.gov
Advanced Analytical Techniques for Trace Analysis
For the detection of 2,3-dimethoxyphenyl acetate at extremely low concentrations, more advanced and sensitive analytical techniques are necessary. These include hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), especially when utilizing tandem mass spectrometry (MS/MS). csbsju.edu These methods offer exceptional selectivity and sensitivity, enabling the detection and quantification of trace amounts of the compound within complex sample matrices. csbsju.edu
Research Applications and Synthetic Utility of 2,3 Dimethoxyphenyl Acetate
Intermediate in Advanced Organic Synthesis
2,3-Dimethoxyphenyl acetate (B1210297) is a valuable intermediate in the field of advanced organic synthesis, providing a scaffold for the construction of more complex molecular architectures. Its utility stems from the presence of the dimethoxyphenyl group and the reactive acetate functionality, which can be readily transformed into other functional groups.
The 2,3-dimethoxy-substituted phenyl ring is a common motif in a variety of biologically active compounds. Consequently, 2,3-dimethoxyphenyl acetate and its corresponding acid, 2,3-dimethoxyphenylacetic acid, are important starting materials for the synthesis of novel therapeutic agents. Research has demonstrated the synthesis of various bioactive molecules, including those with potential anti-nociceptive and anti-cancer properties, from precursors containing the dimethoxybenzene moiety. For instance, derivatives of benzimidazole-4,7-dione, synthesized from 1,4-dimethoxy-2,3-diaminobenzene, have been investigated as P2X3 receptor antagonists for pain management. ntu.edu.sg Furthermore, the synthesis of novel lipophilic hydroxyalkyl esters from hydroxyphenylacetic acids has been explored for their antioxidant and antibacterial activities. nih.gov
The following table provides examples of biologically active compounds synthesized from precursors containing a dimethoxyphenyl group:
| Precursor | Synthesized Compound Class | Potential Biological Activity |
| 1,4-Dimethoxy-2,3-diaminobenzene | Benzimidazole-4,7-dione derivatives | Anti-nociceptive (P2X3 receptor antagonists) ntu.edu.sg |
| 3,4-Dihydroxyphenylacetic acid | Hydroxyalkyl esters | Antioxidant, Antibacterial nih.gov |
| 4-Hydroxy-3,5-dimethoxyphenylacetic acid | Hydroxyalkyl esters | Antioxidant nih.gov |
2,3-Dimethoxyphenyl acetate and its derivatives are key precursors in the synthesis of various heterocyclic compounds. One notable application is in the synthesis of isochromanones. Photocatalyzed reactions of 2-(alkoxycarbonyl)benzenediazonium tetrafluoroborates with alkenes have been shown to yield isochromanones in good yields. mdpi.comrsc.orgwikipedia.orgescholarship.org This method highlights the utility of ester-containing precursors for constructing these heterocyclic systems under mild conditions.
Furthermore, the 2,3-dimethoxyphenyl moiety is a structural component of the isoquinoline (B145761) alkaloid papaverine (B1678415), a known vasodilator. The synthesis of papaverine has been a subject of interest for many years, with various synthetic routes developed. nih.govresearchgate.netatomiclayerdeposition.comnih.govnih.gov Many of these syntheses utilize building blocks containing the 3,4-dimethoxyphenyl group, which is structurally related to the 2,3-isomer. The fundamental steps often involve the construction of the isoquinoline core through reactions like the Bischler-Napieralski or Pictet-Spengler cyclization, followed by modifications to achieve the final papaverine structure. For example, a common strategy involves the condensation of a phenethylamine (B48288) derivative with a phenylacetic acid derivative, both appropriately substituted with methoxy (B1213986) groups. atomiclayerdeposition.com
The table below outlines the synthesis of some heterocyclic compounds from dimethoxy-substituted precursors.
| Precursor Type | Heterocyclic Product | Synthetic Method |
| 2-(Alkoxycarbonyl)benzenediazonium tetrafluoroborates | Isochromanones | Photocatalysis mdpi.comrsc.orgwikipedia.orgescholarship.org |
| Homoveratrylamine and Homoveratroyl chloride | Papaverine | Bischler-Napieralski reaction nih.govatomiclayerdeposition.com |
Applications in Materials Science Research
The unique chemical structure of 2,3-dimethoxyphenyl acetate also lends itself to applications in materials science, particularly in the development of new polymers and the modification of surfaces.
While direct polymerization of 2,3-dimethoxyphenyl acetate is not widely reported, the synthesis of polymers from structurally similar dimethoxy-substituted phenylacrylates and other monomers has been demonstrated. For example, novel dimethyl and dimethoxy ring-substituted octyl phenylcyanoacrylates have been synthesized and copolymerized with styrene. mdpi.com Similarly, 2-methoxyethyl phenylcyanoacrylates with various dimethoxy substitutions have been synthesized and copolymerized with styrene. researchgate.net These studies indicate that the dimethoxyphenyl group can be incorporated into polymer chains, potentially imparting specific properties to the resulting materials. The presence of the ester and methoxy groups can influence the polymer's solubility, thermal stability, and refractive index. For instance, research on polymers derived from 3,3'-dimethoxybiphenyl-4,4'-diamine has explored their potential in forming polymer blends and nanocomposites with applications in creating materials with tailored physical properties. nih.govresearchgate.net
The following table summarizes the synthesis of polymers from related dimethoxy-substituted monomers.
| Monomer | Polymer Type | Potential Application |
| Dimethyl and dimethoxy ring-substituted octyl phenylcyanoacrylates | Copolymers with styrene | Materials with modified optical and thermal properties mdpi.com |
| Dimethyl and dimethoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates | Copolymers with styrene | Materials with tailored refractive indices researchgate.net |
| 3,3'-Dimethoxybiphenyl-4,4'-diamine | Polyamides and polymer blends | Advanced functional materials nih.govresearchgate.net |
The functionalization of surfaces with organic molecules is a critical area of materials science for applications ranging from biocompatible coatings to sensors. Phenolic compounds, in general, have been shown to be effective for surface modification due to their adhesive properties. nih.govmdpi.comresearchgate.netatomiclayerdeposition.com While specific studies on the direct grafting of 2,3-dimethoxyphenyl acetate onto surfaces are not prevalent, the principles of surface chemistry suggest its potential in this area. The ester group could be hydrolyzed to a carboxylic acid, which can then be used to anchor the molecule to a variety of substrates through covalent bonding or other interactions. Alternatively, the aromatic ring can participate in surface interactions. For example, phenolic compounds have been used to create functional coatings on various materials, including those for biomedical applications. mdpi.com The modification of surfaces with phenolic derivatives can alter properties such as wettability and biofouling. researchgate.net The general strategy often involves creating a primer layer of a polyphenolic compound, which can then be further functionalized. researchgate.net
Role in Chemical Research for Reaction Mechanism Studies
Understanding the mechanisms of chemical reactions is fundamental to the advancement of synthetic chemistry. While specific, in-depth mechanistic studies focused solely on 2,3-dimethoxyphenyl acetate are not extensively documented in the provided search results, the compound and its derivatives can serve as valuable probes in studying various reaction mechanisms. The electronic effects of the two methoxy groups on the aromatic ring can influence reaction rates and regioselectivity. The Hammett equation, which describes the relationship between reaction rates and equilibrium constants for reactions of substituted benzoic acid derivatives, is a classic example of how substituents impact reactivity. escholarship.org The electron-donating nature of the methoxy groups in 2,3-dimethoxyphenyl acetate would be expected to influence reactions such as electrophilic aromatic substitution. Computational studies on related molecules, like the reaction of 1,2-dimethoxybenzene, have been used to investigate the regioselectivity and the role of catalysts in electrophilic aromatic substitution reactions. Furthermore, the photochemical reaction mechanisms of related nitrobenzyl acetates have been analyzed to understand their excited-state dynamics. The study of such model systems provides insights into the fundamental principles of chemical reactivity that are applicable to a wide range of organic transformations.
Labeled Compound in Life Science Research
The use of isotopically labeled compounds is a powerful technique in life science research, enabling the detailed study of metabolic pathways, pharmacokinetics, and the mechanism of action of various molecules. Isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly incorporated into molecules of interest to serve as tracers in biological systems. These labeled compounds can be tracked and quantified using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Despite the broad utility of isotopic labeling, a thorough review of the scientific literature reveals a significant lack of specific research findings on the application of labeled "Acetic acid;2,3-dimethoxyphenol (B146663)," also known as 2,3-dimethoxyphenyl acetate, in life science research. While the synthesis and application of various other labeled aromatic compounds and acetates have been documented, direct evidence for the use of labeled 2,3-dimethoxyphenyl acetate as a tracer or for metabolic studies is not presently available in published research.
General principles of isotopic labeling would suggest potential applications for a labeled version of this compound. For instance, deuterium-labeled 2,3-dimethoxyphenyl acetate could theoretically be used to investigate its metabolic stability and the kinetic isotope effect on its biotransformation. Similarly, carbon-13 labeling of the acetate or the phenyl ring could allow for tracing the fate of these molecular fragments within a biological system. However, no studies have been published that specifically detail such applications for this particular compound.
Consequently, there are no detailed research findings or data tables to present regarding the use of labeled 2,3-dimethoxyphenyl acetate in life science research. The scientific community has yet to explore or report on the synthesis and application of an isotopically labeled version of this specific chemical entity for in vitro or in vivo studies.
Environmental Fate and Degradation Mechanisms of Aromatic Acetates
Hydrolytic Degradation Pathways (e.g., non-enzymatic hydrolysis)
Hydrolysis is a primary chemical process that can lead to the degradation of aromatic acetates in aqueous environments. This reaction involves the cleavage of the ester bond, yielding a phenol (B47542) and acetic acid. The rate of non-enzymatic hydrolysis is significantly influenced by pH and temperature.
Under alkaline conditions, the hydrolysis of aromatic acetates is generally accelerated. For instance, studies on p-nitrophenyl acetate (B1210297) have shown a significant increase in the rate of hydrolysis as the medium becomes more alkaline. scholaris.ca The reaction proceeds via nucleophilic attack by a hydroxide (B78521) ion on the carbonyl carbon of the ester group. The presence of substituents on the phenyl ring can also influence the rate of hydrolysis by altering the electronic properties of the ester.
Conversely, under acidic or neutral conditions, non-enzymatic hydrolysis of aromatic acetates is typically slow. However, certain catalysts can facilitate this process even under neutral conditions. For example, ammonium (B1175870) acetate has been shown to efficiently catalyze the selective deprotection (deacetylation) of aromatic acetates in an aqueous medium at room temperature. researchgate.net This suggests that in environments containing specific catalytic agents, hydrolytic degradation may occur more readily than predicted by simple pH-dependent kinetics.
The general reaction for the hydrolysis of 2,3-dimethoxyphenyl acetate is as follows:
C₁₀H₁₂O₄ + H₂O → C₈H₁₀O₃ + CH₃COOH (2,3-dimethoxyphenyl acetate + Water → 2,3-dimethoxyphenol (B146663) + Acetic acid)
Table 1: Factors Influencing Non-Enzymatic Hydrolysis of Aromatic Acetates
| Factor | Effect on Hydrolysis Rate | Notes |
| pH | Increases significantly under alkaline conditions. | The concentration of hydroxide ions, a strong nucleophile, is higher at elevated pH. scholaris.ca |
| Temperature | Increases with rising temperature. | Provides the necessary activation energy for the reaction to proceed. |
| Catalysts | Can be accelerated by certain catalysts (e.g., ammonium acetate). | Catalysts can facilitate the reaction under neutral conditions. researchgate.net |
| Substituents | Electron-withdrawing groups on the phenyl ring generally increase the rate. | These groups make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. |
Photodegradation Processes under UV Irradiation
Photodegradation, or photolysis, is a process where chemical compounds are broken down by light, particularly in the ultraviolet (UV) portion of the solar spectrum. Aromatic compounds, including aromatic acetates, can absorb UV radiation, leading to the excitation of their electrons and subsequent chemical reactions that can result in their degradation.
Studies on the photodegradation of various organic pollutants under UV irradiation have demonstrated that this can be a significant environmental degradation pathway. For instance, the irradiation of secondary organic aerosols (SOA) with UV light has been shown to cause mass loss, indicating the breakdown of organic compounds into more volatile products. uci.edu The rate of photodegradation is dependent on the wavelength of light and the absorbance characteristics of the compound.
The photodegradation of 2-bromophenol (B46759) under UV and sunlight has been shown to proceed through reactions such as photohydrolysis and debromination, leading to the formation of various hydroxy derivatives and other photoproducts. nih.gov While the specific photoproducts of 2,3-dimethoxyphenyl acetate have not been detailed in the literature, it is plausible that similar photolytic cleavage of the ester bond and transformations of the aromatic ring could occur.
The efficiency of photodegradation can be enhanced by the presence of photosensitizers or photocatalysts in the environment. These substances can absorb light energy and transfer it to the target compound, or they can generate reactive oxygen species (ROS) such as hydroxyl radicals, which are highly effective in degrading organic pollutants. mdpi.com
Table 2: Key Aspects of Photodegradation of Aromatic Compounds
| Aspect | Description | Relevance to Aromatic Acetates |
| Light Absorption | Compounds must absorb light at environmentally relevant wavelengths (primarily UV-A and UV-B) to undergo direct photodegradation. | Aromatic rings in these compounds typically absorb in the UV region. |
| Reaction Pathways | Can include cleavage of chemical bonds, isomerization, and reactions with photochemically generated reactive species. | For aromatic acetates, this could involve ester bond cleavage and modification of the aromatic ring. nih.gov |
| Influencing Factors | Intensity and wavelength of light, presence of photosensitizers, and the chemical matrix (e.g., water, soil). | Environmental conditions will dictate the rate and products of photodegradation. |
| Photoproducts | Often smaller, more polar molecules, but can also include more complex structures through secondary reactions. | The identity of photoproducts determines the ultimate environmental impact. nih.gov |
Biodegradation by Microorganisms and Enzyme Systems
Biodegradation is a critical process for the removal of organic pollutants from the environment, carried out by a diverse range of microorganisms, including bacteria and fungi. These organisms possess enzyme systems that can break down complex organic molecules into simpler compounds, often using them as a source of carbon and energy.
The biodegradation of aromatic acetates likely proceeds through the enzymatic hydrolysis of the ester linkage, a reaction catalyzed by enzymes such as esterases and lipases. nih.gov These enzymes are widespread in nature and have been shown to be effective in the degradation of various polyesters and other ester-containing compounds. nih.govmdpi.com The initial step would be the formation of 2,3-dimethoxyphenol and acetic acid.
The resulting 2,3-dimethoxyphenol is an aromatic compound that can be further degraded by microorganisms. The biodegradation of aromatic rings is a well-studied process, often involving dioxygenase enzymes that incorporate molecular oxygen into the aromatic ring, leading to its cleavage. For example, the degradation of biphenyl (B1667301) and 2,3-dihydroxybiphenyl has been observed in bacterial strains, proceeding through the formation of intermediates like benzoic acid. researchgate.net Ligninolytic fungi, which produce powerful extracellular enzymes like laccases and peroxidases, are also known to be highly effective in degrading a wide variety of aromatic compounds. nih.gov
Table 3: Microbial Enzymes Involved in the Degradation of Aromatic Compounds
| Enzyme Class | Function | Relevance to Aromatic Acetate Degradation |
| Esterases/Lipases | Catalyze the hydrolysis of ester bonds. nih.gov | Responsible for the initial cleavage of the acetate group from the aromatic ring. nih.govmdpi.com |
| Dioxygenases | Incorporate both atoms of molecular oxygen into the aromatic ring, leading to ring cleavage. | A key step in the aerobic degradation of the resulting 2,3-dimethoxyphenol. |
| Laccases | Oxidize a wide range of phenolic and non-phenolic aromatic compounds. nih.gov | Can be involved in the transformation of 2,3-dimethoxyphenol and other aromatic intermediates. mdpi.com |
| Peroxidases | Catalyze the oxidation of various substrates using hydrogen peroxide. | Also play a role in the degradation of aromatic pollutants by certain microorganisms. mdpi.com |
Environmental Monitoring Methodologies for Dimethoxyphenyl Acetates
To assess the environmental presence and fate of dimethoxyphenyl acetates, sensitive and specific analytical methods are required. The determination of these compounds in complex environmental matrices such as water, soil, and sediment typically involves a multi-step process including sample extraction, cleanup, and instrumental analysis.
The current state-of-the-art for the analysis of trace organic contaminants in environmental samples is liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net These techniques offer high selectivity and sensitivity, allowing for the detection and quantification of compounds at very low concentrations (e.g., ng/L levels). csbsju.educapes.gov.br
Prior to instrumental analysis, a sample preparation step is usually necessary to extract the analyte from the sample matrix and remove interfering substances. Solid-phase extraction (SPE) is a widely used technique for the extraction and pre-concentration of organic pollutants from aqueous samples. nih.govcsbsju.edu The choice of the SPE sorbent is critical and depends on the physicochemical properties of the target analyte.
For the analysis of dimethoxyphenyl acetates, a reversed-phase SPE cartridge would likely be effective for extraction from water samples. The subsequent analysis by LC-MS/MS would involve separating the compound on a chromatographic column and then detecting it based on its specific mass-to-charge ratio and fragmentation pattern. The development of a specific analytical method would require optimization of the extraction procedure, chromatographic conditions, and mass spectrometric parameters to achieve the desired sensitivity and accuracy.
Table 4: General Steps in the Environmental Analysis of Aromatic Acetates
| Step | Technique(s) | Purpose |
| Sample Collection & Preservation | Grab or composite sampling; refrigeration or addition of preservatives. | To obtain a representative sample and prevent degradation of the analyte before analysis. |
| Extraction | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE). | To isolate the analyte of interest from the environmental matrix (e.g., water, soil). nih.gov |
| Cleanup/Concentration | Further SPE steps, evaporation and reconstitution. | To remove interfering compounds and increase the analyte concentration to detectable levels. |
| Instrumental Analysis | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS). | To separate, identify, and quantify the analyte. researchgate.netcsbsju.educapes.gov.br |
| Data Analysis & Quality Control | Use of internal standards, calibration curves, and validation procedures. | To ensure the accuracy and reliability of the analytical results. |
Future Research Directions
Development of Novel and Sustainable Synthetic Routes
Traditional synthesis of phenyl acetates often involves reacting phenols with acid chlorides or anhydrides. rsc.org Future research should prioritize the development of more sustainable and environmentally benign methods for synthesizing 2,3-dimethoxyphenyl acetate (B1210297).
Green Chemistry Approaches: Investigation into solvent-free reaction conditions is a promising area. jetir.org For instance, heating a mixture of 2,3-dimethoxyphenol (B146663) with acetic anhydride (B1165640) without any catalyst has been shown to produce phenolic esters. jetir.org Another sustainable approach involves the use of diphenyl carbonate (DPC) as a phosgene-substitute. rsc.org Reacting carboxylic acids with DPC in the presence of only catalytic amounts of a base can produce phenyl esters with high yields, where the only byproducts are phenol (B47542) and carbon dioxide, which can be recycled. rsc.orgrsc.org Calculating and minimizing the environmental factor (E-factor), which is the ratio of waste mass to product mass, should be a key metric in developing these new routes. rsc.org
Biocatalysis: The use of enzymes, such as lipases, offers a highly selective and mild alternative to traditional chemical catalysis. mdpi.com Research could focus on identifying or engineering lipases with high activity and stability for the esterification of 2,3-dimethoxyphenol. mdpi.com Whole-cell biocatalysts, for example from Yarrowia lipolytica yeast, could also be explored for their potential in synthesizing phenolic esters, turning waste materials into valuable catalysts. mdpi.com
A comparative analysis of different synthetic methods, including traditional acid-catalyzed esterification, acyl chloride routes, and modern continuous flow and enzymatic processes, would be beneficial. Such a study should evaluate metrics like yield, purity, scalability, and cost-efficiency to guide industrial applications.
Exploration of Undiscovered Chemical Transformations
The functional groups of 2,3-dimethoxyphenyl acetate—the ester, the aromatic ring, and the methoxy (B1213986) groups—offer a rich landscape for exploring new chemical reactions.
Future research could investigate:
Hydrolysis and Deprotection: While ester hydrolysis is a fundamental reaction, developing selective and green methods for the deprotection of the phenolic hydroxyl group is crucial. jetir.org Metal catalysts loaded on supports like Montmorillonite K-10 clay have shown promise for the catalytic deprotection of phenyl acetates under solvent-free conditions and could be optimized for this specific substrate. jetir.org
Fries Rearrangement: A classic reaction for phenyl acetates, the Fries rearrangement could be studied for 2,3-dimethoxyphenyl acetate to synthesize hydroxyacetophenone derivatives, which are valuable intermediates in medicinal chemistry. The regioselectivity of this reaction, influenced by the two methoxy groups, would be of significant academic and practical interest.
Electrophilic Aromatic Substitution: The activation of the benzene (B151609) ring by the hydroxyl (after de-esterification) and methoxy groups can be exploited for reactions like nitration, halogenation, or acylation to create novel polysubstituted aromatic compounds.
O-Demethylation: The selective cleavage of one or both methoxy groups could yield valuable catechol or pyrogallol (B1678534) derivatives. nih.gov This transformation is particularly relevant in the context of natural product synthesis and drug metabolism studies.
Advanced Spectroscopic and Computational Integration for Structure-Reactivity Relationships
A deeper understanding of the relationship between the structure of 2,3-dimethoxyphenyl acetate and its chemical reactivity can be achieved by integrating advanced spectroscopic techniques with computational chemistry. southampton.ac.uk
Spectroscopic Analysis: A comprehensive characterization using modern spectroscopic methods is a fundamental starting point. nih.gov This includes:
NMR Spectroscopy: Detailed 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR analysis to unambiguously assign all proton and carbon signals. mdpi.comnih.gov These experimental data can be compared with theoretical chemical shifts calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) method. nih.gov
Vibrational Spectroscopy: Recording and analyzing FT-IR and FT-Raman spectra. nih.gov The experimental vibrational frequencies can be assigned to specific molecular motions by comparison with theoretical frequencies calculated using Density Functional Theory (DFT), often employing a scaled quantum mechanics (SQM) approach for better accuracy. nih.gov
Electronic Spectroscopy: UV-Vis absorption spectra can provide information about the electronic transitions within the molecule. nih.gov These can be correlated with theoretical excitation energies and absorption wavelengths calculated via Time-Dependent DFT (TD-DFT). nih.gov
Computational Modeling: DFT calculations can be used to model the molecular geometry, determine the most stable conformers, and calculate various electronic properties. nih.govresearchgate.net
Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions can provide insights into the molecule's reactivity and kinetic stability. nih.govresearchgate.net
Molecular Electrostatic Potential (MEP): MEP maps can visualize the electron density distribution, identifying nucleophilic and electrophilic sites and predicting regions for intermolecular interactions like hydrogen bonding. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): For specific applications, QSAR models could be developed to correlate structural or computational descriptors with biological activity or physical properties, guiding the design of new derivatives. epa.gov
This integrated approach allows for a robust validation of experimental data and provides a predictive framework for understanding and designing new chemical transformations and materials. southampton.ac.uknih.gov
Expanding Research Applications in Emerging Fields
While the parent compound, 2,3-dimethoxyphenol, is known, the applications of its acetate ester are less explored. nih.gov Future research should aim to uncover its potential in various fields.
Pharmaceutical and Medicinal Chemistry: Phenolic compounds and their derivatives are known for a wide range of biological activities. cphi-online.com Research could explore 2,3-dimethoxyphenyl acetate as a precursor for novel therapeutic agents. Its structural similarity to fragments of bioactive natural products suggests potential applications in areas like antimicrobial or anti-leishmanial drug discovery. nih.gov It could also serve as a prodrug, where the ester is hydrolyzed in vivo to release the active 2,3-dimethoxyphenol.
Materials Science: The aromatic structure of 2,3-dimethoxyphenyl acetate makes it a candidate for incorporation into novel polymers or functional materials. For example, phenolic esters can be used in the synthesis of advanced polymers. jetir.org Its derivatives could be investigated as potential UV absorbers or heat stabilizers. epa.gov
Agrochemicals: Many commercial pesticides and herbicides are based on substituted phenol structures. The biological activity of 2,3-dimethoxyphenyl acetate and its derivatives against various pests and weeds could be a fruitful area of investigation.
Investigations into Biotransformation and Metabolic Pathways
Understanding how 2,3-dimethoxyphenyl acetate is processed by living organisms is crucial for any potential biological application. Research in this area should focus on its enzymatic hydrolysis and the subsequent metabolism of 2,3-dimethoxyphenol.
Enzymatic Hydrolysis: Studies should identify the specific esterases in microorganisms, plants, and animals that are capable of hydrolyzing the acetate group to release 2,3-dimethoxyphenol.
Metabolic Fate of 2,3-Dimethoxyphenol: The primary metabolic pathways for the resulting phenol are likely to involve O-demethylation and conjugation. nih.govnih.gov Studies using liver hepatocytes from various species, including humans, could identify the major metabolites. nih.govresearchgate.net For instance, the metabolism of structurally related methoxy-compounds often involves O-demethylation to form hydroxylated intermediates, followed by sulfation or glucuronidation. mdpi.com
Microbial Degradation: The biotransformation of 2,3-dimethoxyphenyl acetate by microorganisms, such as fungi like Cunninghamella echinulata or various entomopathogenic fungi, could be explored. nih.govmdpi.com These organisms are known to perform key reactions like O-demethylation on methoxylated aromatic compounds. nih.govmdpi.com Such research is relevant for both bioremediation and the potential for microbial synthesis of valuable derivatives.
Q & A
Q. What analytical methods are recommended for quantifying acetic acid and 2,3-dimethoxyphenol in complex biomass-derived mixtures?
Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is widely used for quantifying acetic acid and methoxyphenol derivatives in bio-oils or pyrolysis distillates. For example, pH-dependent liquid-liquid extraction (e.g., at pH 4–6 for acetic acid and pH 11 for methoxyphenols) improves separation efficiency before GC-MS analysis . Adjusting pH during extraction exploits the compounds’ differential solubility: acetic acid (pKa ~4.76) is protonated and extracted at low pH, while 2,3-dimethoxyphenol (weakly acidic due to hydroxyl groups) is ionized and retained in aqueous phases at high pH .
Q. How can acetic acid and 2,3-dimethoxyphenol be separated from carbohydrate-rich hydrolysates?
Methodological Answer: Nanofiltration (NF) membranes with molecular weight cut-offs (MWCO) of 150–600 Da effectively separate phenolic acids from monosaccharides. For instance, NF270 membranes achieve >90% retention of phenolic acids (e.g., 2,6-dimethoxyphenol) while allowing <10% retention of monosaccharides like glucose . Adjusting transmembrane pressure (5–20 bar) and pH (e.g., pH 3–5 for acetic acid protonation) optimizes selectivity. Separation factors up to 52 for acetic acid over xylose have been reported .
Q. What synthetic routes incorporate acetic acid in derivatizing methoxyphenols for functional materials?
Methodological Answer: Acetic acid is used as a cyclization agent in synthesizing heterocyclic compounds. For example, refluxing 2,6-dimethoxyphenol derivatives with acetic acid facilitates the formation of fused triazole-thiadiazine structures, enhancing antioxidant activity . Reaction conditions (e.g., 80°C for 6 hours) and stoichiometric ratios (1:2 for phenolic precursor to acetic acid) are critical for yield optimization .
Advanced Research Questions
Q. How do pyrolysis conditions influence the co-production of acetic acid and 2,3-dimethoxyphenol from lignocellulosic biomass?
Methodological Answer: Slow pyrolysis at 300–400°C maximizes yields of acetic acid (from hemicellulose decomposition) and methoxyphenols (from lignin depolymerization). For example, torrefaction of hemp hurd at 250°C produces distillates with 17–20% acetic acid and 0.3–0.5% methoxyphenols, while higher temperatures (>400°C) favor syringol derivatives over 2,3-dimethoxyphenol . Contradictions in reported yields (e.g., 2,6-dimethoxyphenol vs. 2,3-isomer dominance) arise from lignin subunit composition (guaiacyl vs. syringyl) and feedstock pretreatment .
Q. What strategies resolve data contradictions in quantifying methoxyphenol isomers during biomass characterization?
Methodological Answer: High-resolution LC-MS/MS with isomer-specific columns (e.g., C18 with 2.6 µm particles) differentiates 2,3-dimethoxyphenol from 2,6-isomers. For example, retention time shifts (e.g., 2,3-dimethoxyphenol elutes 1.2 minutes later than 2,6-isomer under 0.1% formic acid gradient) and fragmentation patterns (m/z 154 → 123 for 2,3 vs. m/z 154 → 109 for 2,6) confirm identity . Calibration with certified reference standards is essential .
Q. How can QTL analysis guide the optimization of acetic acid and methoxyphenol production in engineered biomass?
Methodological Answer: Quantitative trait locus (QTL) mapping identifies genetic regions regulating lignin and hemicellulose biosynthesis. For example, a QTL on maize chromosome 5 (192.3 IcM) correlates with 2,6-dimethoxyphenol production, while a QTL on chromosome 7 (288.9 IcM) links to acetic acid yield . CRISPR-Cas9 editing of candidate genes (e.g., COMT for methoxyphenol synthesis) or GAUT for hemicellulose acetylation) enables metabolic pathway modulation .
Key Recommendations for Researchers
- Use isomer-specific chromatography to avoid misidentification of methoxyphenol derivatives .
- Optimize pyrolysis temperature and feedstock pretreatment to balance acetic acid and methoxyphenol yields .
- Combine genetic engineering (QTL-guided) and process optimization (e.g., NF membranes) for scalable biorefinery applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
